REACTION_CXSMILES
|
C(O)C.[OH-].[Na+].C([O:8][C:9]([CH:11]1[CH2:16][CH2:15][N:14]([C:17]2[N:26]=[C:25]([NH:27][CH2:28][C:29]3[CH:34]=[CH:33][C:32]4[O:35][CH2:36][O:37][C:31]=4[CH:30]=3)[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([Cl:38])[CH:23]=3)[N:18]=2)[CH2:13][CH2:12]1)=[O:10])C>O>[C:9]([CH:11]1[CH2:16][CH2:15][N:14]([C:17]2[N:26]=[C:25]([NH:27][CH2:28][C:29]3[CH:34]=[CH:33][C:32]4[O:35][CH2:36][O:37][C:31]=4[CH:30]=3)[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([Cl:38])[CH:23]=3)[N:18]=2)[CH2:13][CH2:12]1)([OH:10])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-(4-ethoxycarbonylpiperidino)-4-(3,4-methylenedioxybenzyl)amino-6-chloroquinazoline
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)C1=NC2=CC=C(C=C2C(=N1)NCC1=CC2=C(C=C1)OCO2)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure and neutralized with 1N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1CCN(CC1)C1=NC2=CC=C(C=C2C(=N1)NCC1=CC2=C(C=C1)OCO2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |